molecular formula C10H17Cl2N3O2 B8216675 decahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione; dichloromethane

decahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione; dichloromethane

Cat. No.: B8216675
M. Wt: 282.16 g/mol
InChI Key: KMEPYYJABZFYCX-UHFFFAOYSA-N
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Description

Decahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione; dichloromethane is a complex organic compound with the molecular formula C10H17Cl2N3O2. This compound is known for its unique structure, which includes a pyrazino-diazocine core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione; dichloromethane typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the diazocine ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione; dichloromethane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Decahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione; dichloromethane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which decahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione; dichloromethane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-4H-pyrazino[1,2-a][1,4]diazocine-4,9(6H)-dione: A structurally similar compound with slight variations in the ring system.

    Decahydro-1H-piperazino[1,2-a][1,4]diazocine-4,9-dione: Another related compound with different substituents.

Uniqueness

Decahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione; dichloromethane is unique due to its specific ring structure and the presence of dichloromethane. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

2,3,6,7,8,10,11,11a-octahydro-1H-pyrazino[1,2-a][1,4]diazocine-4,9-dione;dichloromethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.CH2Cl2/c13-8-2-1-3-12-7(5-11-8)4-10-6-9(12)14;2-1-3/h7,10H,1-6H2,(H,11,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEPYYJABZFYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2CNCC(=O)N2C1.C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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